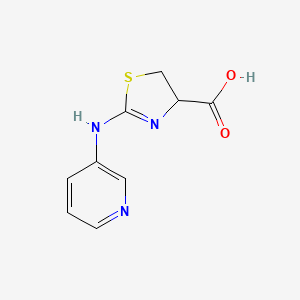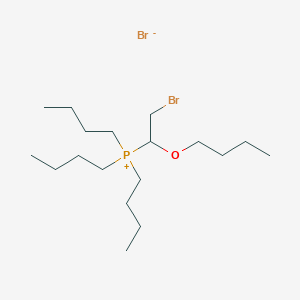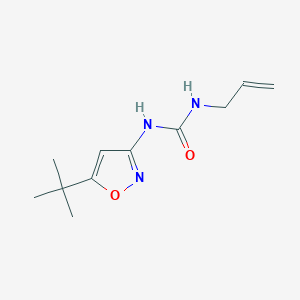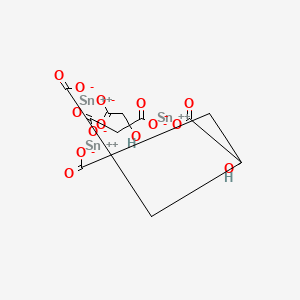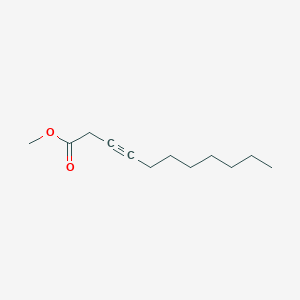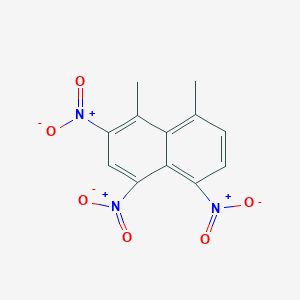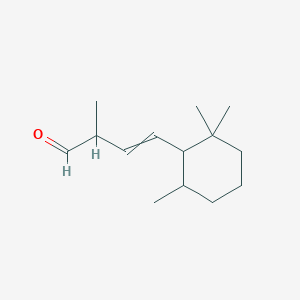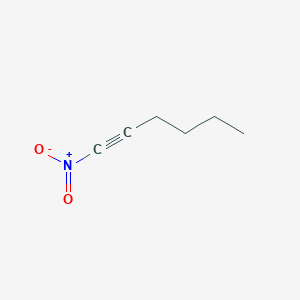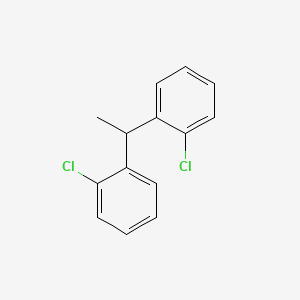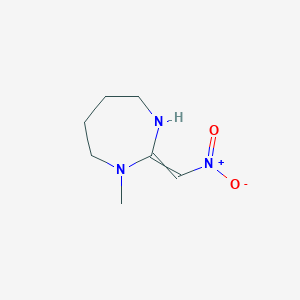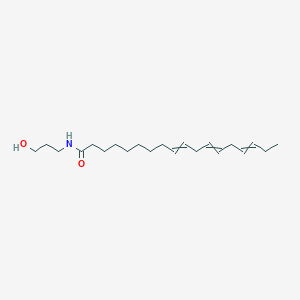
4-(4-Bromophenyl)-4-methylpentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-4-methylpentan-2-one is an organic compound that belongs to the class of aryl ketones It features a bromine atom attached to a phenyl ring, which is further connected to a methylpentanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4-methylpentan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)-4-methylpentanoic acid.
Reduction: Formation of 4-(4-bromophenyl)-4-methylpentan-2-ol.
Substitution: Formation of 4-(4-methoxyphenyl)-4-methylpentan-2-one.
科学的研究の応用
4-(4-Bromophenyl)-4-methylpentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-4-methylpentan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the acetic acid moiety.
4-Bromophenyl isocyanate: Contains the bromophenyl group with an isocyanate functional group.
4-Bromobenzyl alcohol: Features the bromophenyl group with a benzyl alcohol structure.
Uniqueness
4-(4-Bromophenyl)-4-methylpentan-2-one is unique due to its specific combination of a bromophenyl group with a methylpentanone structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
54672-48-9 |
|---|---|
分子式 |
C12H15BrO |
分子量 |
255.15 g/mol |
IUPAC名 |
4-(4-bromophenyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C12H15BrO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3 |
InChIキー |
YUWLIVYXKWOESL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C)(C)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
